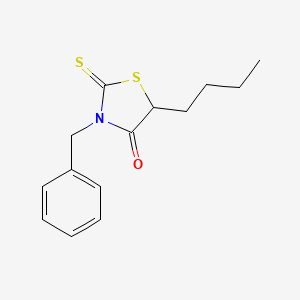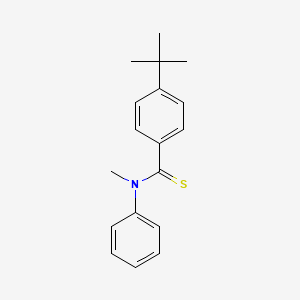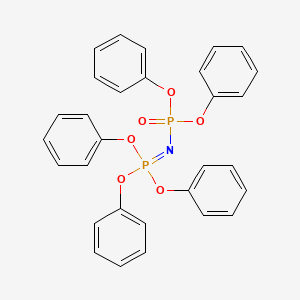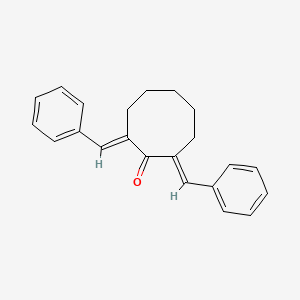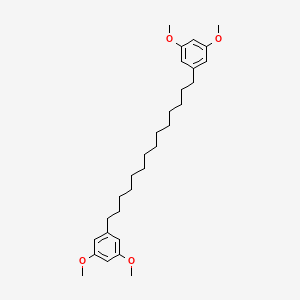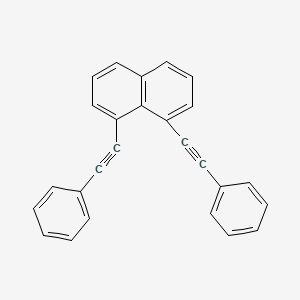
2,3-Dimethoxy-10-methylacridine-1,4,9-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-10-methylacridine-1,4,9-trione is a chemical compound with the molecular formula C₁₆H₁₃NO₅ It is known for its unique structure, which includes an acridine core substituted with methoxy and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-10-methylacridine-1,4,9-trione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine, followed by cyclization and oxidation steps to form the acridine core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
2,3-Dimethoxy-10-methylacridine-1,4,9-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced acridine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy or amino derivatives.
科学的研究の応用
2,3-Dimethoxy-10-methylacridine-1,4,9-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dimethoxy-10-methylacridine-1,4,9-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to various biological effects. It may also inhibit specific enzymes, affecting metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
Acridine: The parent compound of 2,3-Dimethoxy-10-methylacridine-1,4,9-trione, known for its use in dyes and antiseptics.
9-Aminoacridine: A derivative with antimicrobial properties.
Acriflavine: Another acridine derivative used as an antiseptic and in biological research.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
23428-53-7 |
|---|---|
分子式 |
C16H13NO5 |
分子量 |
299.28 g/mol |
IUPAC名 |
2,3-dimethoxy-10-methylacridine-1,4,9-trione |
InChI |
InChI=1S/C16H13NO5/c1-17-9-7-5-4-6-8(9)12(18)10-11(17)14(20)16(22-3)15(21-2)13(10)19/h4-7H,1-3H3 |
InChIキー |
LZIQQFXNXNNQHX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=O)C(=C(C3=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


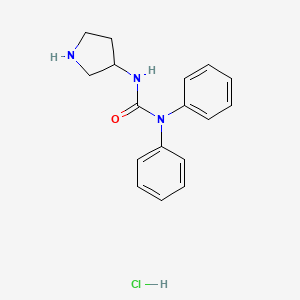
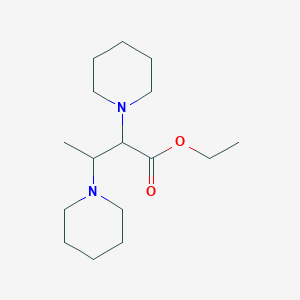
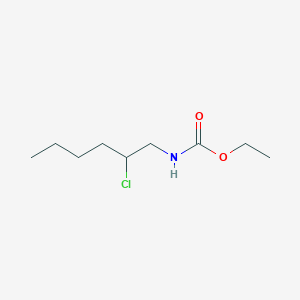
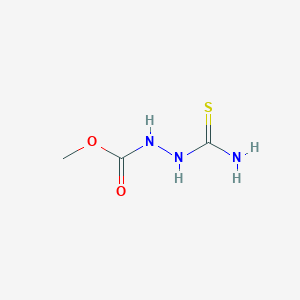
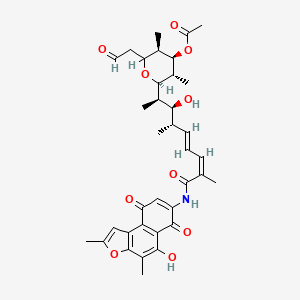
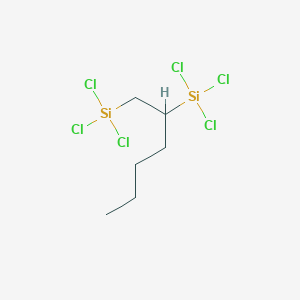
![5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14717883.png)

